(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone
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Overview
Description
Compounds with similar structures often have important applications in the pharmaceutical and agrochemical industries . For example, pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have shown excellent fungicidal activity .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various functional groups. For instance, one method of synthesizing a related compound involves a reaction between 2-(4-hydroxyphenoxy)propionic acid and 3-chloro-2,5-ditrifluoromethylpyridine in dimethyl sulfate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the InChI code provides a standard way to encode the molecular structure using a textual string .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific functional groups present in the molecule. For example, pyrimidinamine derivatives have been found to have excellent biological activity, which is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the boiling point, molecular weight, and InChI code can provide valuable information about the compound .Scientific Research Applications
Gas Chromatographic Assay and Disposition Studies
Research by Terada et al. (1989) demonstrated the use of gas chromatography for quantitative determinations of plasma concentrations of a new antianginal drug and its urinary metabolite. This method proved to be sensitive and reproducible, showcasing a potential approach for studying the pharmacokinetics of related compounds (Terada et al., 1989).
Metabolism and Excretion Studies
A study by Xu et al. (2013) on the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor, in rats and dogs provided insights into the drug's extensive metabolism and the primary routes of excretion. This could offer a framework for understanding the metabolic pathways of similar compounds in preclinical models (Xu et al., 2013).
Toxicity Studies
The case of toxic encephalopathy and methemoglobinemia after poisoning by a related aromatic amino compound emphasized the importance of understanding the toxicological profiles of these compounds. It highlights the need for caution in their industrial production and use (Tao et al., 2022).
Environmental Exposure Studies
An investigation into the environmental exposure to organophosphorus and pyrethroid pesticides in children by Babina et al. (2012) could serve as a model for studying the environmental and health impacts of exposure to similar chemical compounds. The study explored indirect measures of exposure and used liquid chromatography/tandem mass spectrometry for direct indicators (Babina et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClF3N3O2/c1-16-4-3-5-17(2)22(16)24(33)32-10-6-19(7-11-32)31-12-8-20(9-13-31)34-23-21(26)14-18(15-30-23)25(27,28)29/h3-5,14-15,19-20H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFKBMLQOJCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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